molecular formula C15H20O6 B1325830 2,2-Dimethyl-4-oxo-4-(3,4,5-trimethoxyphenyl)butyric acid CAS No. 951893-89-3

2,2-Dimethyl-4-oxo-4-(3,4,5-trimethoxyphenyl)butyric acid

Cat. No.: B1325830
CAS No.: 951893-89-3
M. Wt: 296.31 g/mol
InChI Key: LLNRJJGSKAOLEA-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-oxo-4-(3,4,5-trimethoxyphenyl)butyric acid is a high-purity chemical compound offered for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses. The compound features a 3,4,5-trimethoxyphenyl group, a common pharmacophore found in molecules with significant biological activity. This structure makes it a valuable intermediate in medicinal chemistry, particularly in the synthesis of more complex molecules for pharmaceutical testing . The dimethyl and oxo-butyric acid components provide a robust scaffold for further chemical modifications, enabling researchers to explore a wide range of structural analogs. Its primary application lies in organic synthesis, where it serves as a crucial building block for the development of potential therapeutic agents. Researchers utilize this compound to create novel chemical entities, studying their mechanisms of action and interactions with biological targets.

Properties

IUPAC Name

2,2-dimethyl-4-oxo-4-(3,4,5-trimethoxyphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O6/c1-15(2,14(17)18)8-10(16)9-6-11(19-3)13(21-5)12(7-9)20-4/h6-7H,8H2,1-5H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLNRJJGSKAOLEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)C1=CC(=C(C(=C1)OC)OC)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4-oxo-4-(3,4,5-trimethoxyphenyl)butyric acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4,5-trimethoxybenzaldehyde and 2,2-dimethyl-1,3-dioxane-4,6-dione.

    Condensation Reaction: The initial step involves a condensation reaction between 3,4,5-trimethoxybenzaldehyde and 2,2-dimethyl-1,3-dioxane-4,6-dione in the presence of a base such as sodium ethoxide. This reaction forms an intermediate compound.

    Hydrolysis: The intermediate compound is then subjected to hydrolysis under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-oxo-4-(3,4,5-trimethoxyphenyl)butyric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2,2-Dimethyl-4-oxo-4-(3,4,5-trimethoxyphenyl)butyric acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-oxo-4-(3,4,5-trimethoxyphenyl)butyric acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways. For example, its derivatives may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on evidence from diverse sources:

Table 1: Structural and Functional Comparison of Trimethoxyphenyl-Containing Compounds

Compound Name / Class Key Structural Features Biological Activity / Properties References
2,2-Dimethyl-4-oxo-4-(3,4,5-TMP)butyric acid Butyric acid backbone, 2,2-dimethyl, 4-oxo-TMP Inferred: Enhanced lipophilicity, steric effects
4-Oxo-4-(3,4,5-TMP)butyric acid Butyric acid backbone, 4-oxo-TMP Acidic (pKa ~4.44), predicted solubility issues
3-(3,4,5-TMP)propionic acid Propionic acid backbone, 3-TMP substitution Metabolite in Wuzhuyu Decoction; metabolic role
Trimethoxycinnamate esters Cinnamic acid esters, 3,4,5-TMP substituent AChE/BChE inhibition (IC50: 32–46 µM)
2-Sulfonyl-5-TMP-1,3,4-thiadiazoles Thiadiazole ring, sulfonyl group, 5-TMP Anticancer activity, tubulin inhibition
3,4,5-TMP indanones Indanone core, 3,4,5-TMP substituent Tubulin polymerization inhibition, anticancer

Key Comparisons

Structural Backbone and Functional Groups The dimethyl-substituted butyric acid differs from 3-(3,4,5-TMP)propionic acid (shorter chain) and trimethoxycinnamates (ester-linked phenylpropenoate). The dimethyl groups may reduce metabolic oxidation compared to unsubstituted analogs like 4-oxo-4-(3,4,5-TMP)butyric acid . Unlike heterocyclic derivatives (e.g., thiadiazoles or indanones), the butyric acid backbone lacks aromatic rings but retains the 3,4,5-TMP group critical for bioactivity .

Biological Activity Enzyme Inhibition: Trimethoxycinnamates exhibit cholinesterase inhibition (AChE IC50 ~46 µM, BChE IC50 ~32 µM) via mixed-type inhibition . The butyric acid analog’s carboxyl group may mimic cinnamate esters in binding but with altered pharmacokinetics due to steric effects. Anticancer Potential: Indanones and thiadiazoles with 3,4,5-TMP groups inhibit tubulin polymerization (e.g., compound 8 in ). The dimethyl butyric acid’s rigidity and lipophilicity could enhance tubulin binding but require empirical validation.

Compared to 3-(3,4,5-TMP)propionic acid, the longer chain and oxo group may influence metabolic pathways, such as β-oxidation or glucuronidation .

Synthetic Accessibility Synthesis of 3,4,5-TMP derivatives often starts from gallic acid or via coupling reactions (e.g., Knoevenagel condensation for cinnamates) . The dimethyl butyric acid may require specialized alkylation steps, as seen in organotin carboxylate syntheses .

Biological Activity

2,2-Dimethyl-4-oxo-4-(3,4,5-trimethoxyphenyl)butyric acid, with the CAS number 951893-89-3, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H20O6
  • Molecular Weight : 296.32 g/mol
  • Structure : The compound features a butyric acid backbone with a ketone and a trimethoxyphenyl substituent, which is crucial for its biological activity.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. For instance, derivatives with methoxy groups have shown enhanced free radical scavenging capabilities. The presence of electron-donating groups like carboxyl and methoxy enhances the stabilization of free radicals, contributing to their antioxidant effects .

Enzyme Inhibition

The compound's structural features suggest potential inhibitory effects on various enzymes. For example:

  • α-glucosidase Inhibition : Similar compounds have been evaluated for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can be beneficial in managing diabetes by slowing glucose absorption .

Case Studies and Research Findings

StudyFindings
Antioxidant Activity Evaluation Compounds bearing multiple methoxy groups were tested for DPPH radical scavenging activity. Results indicated that the antioxidant capacity increased with the number of methoxy substitutions .
Enzyme Activity A study on related compounds showed IC50 values for α-glucosidase inhibition ranging from 133.1 µM to 305 µM, indicating significant potential for managing postprandial blood glucose levels .
Antimicrobial Testing Derivatives tested against S. aureus showed promising results with minimum inhibitory concentrations (MICs) indicating effective antimicrobial properties .

The biological activity of this compound can be attributed to:

  • Radical Scavenging : The methoxy groups enhance electron donation capabilities.
  • Enzyme Interaction : Structural similarity to known enzyme inhibitors allows for competitive inhibition.
  • Cell Membrane Interaction : Potential interactions with microbial membranes contribute to antimicrobial effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2-dimethyl-4-oxo-4-(3,4,5-trimethoxyphenyl)butyric acid, and how can purity be optimized?

  • Methodology : A multi-step synthesis starting from 3,4,5-trimethoxybenzaldehyde is common. For example, condensation with a β-keto ester followed by hydrolysis and decarboxylation can yield the target compound. Purity optimization involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures. Monitoring by TLC and HPLC (C18 column, acetonitrile/water mobile phase) ensures minimal impurities .
  • Key considerations : Protect the ketone and acid functionalities during intermediate steps to avoid side reactions. Use anhydrous conditions for trimethoxyphenyl group stability.

Q. How can the structure of this compound be confirmed spectroscopically?

  • Methodology :

  • NMR : 1H^1H-NMR should show characteristic peaks: δ 3.8–3.9 ppm (9H, singlet for three methoxy groups), δ 6.5–7.0 ppm (2H aromatic protons), and δ 1.5–1.7 ppm (6H, singlet for two methyl groups). 13C^{13}C-NMR will confirm the ketone (δ ~200 ppm) and carboxylic acid (δ ~170 ppm) .
  • IR : Strong absorption at ~1700 cm1^{-1} (C=O stretching) and ~2500–3300 cm1^{-1} (broad, carboxylic O-H) .
  • Mass spectrometry : High-resolution MS (HRMS) should match the molecular formula C15H20O6C_{15}H_{20}O_6, with fragmentation patterns consistent with the trimethoxyphenyl and dimethyl groups .

Q. What are the preliminary biological screening strategies for this compound?

  • Methodology :

  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. The trimethoxyphenyl moiety is associated with tubulin inhibition, so include microtubule polymerization assays .
  • Enzyme inhibition : Screen against COX-2 or kinases (e.g., EGFR) due to structural similarity to known inhibitors. Use fluorometric or colorimetric substrate-based assays .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound for enhanced bioactivity?

  • Methodology :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with tubulin (PDB: 1SA0) or COX-2 (PDB: 5KIR). Focus on the trimethoxyphenyl group’s binding to hydrophobic pockets .
  • QSAR : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate with in vitro data from analogs .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Dose-response curves : Re-evaluate IC50_{50} values using standardized protocols (e.g., same cell passage number, serum-free conditions).
  • Metabolic stability : Test compound stability in liver microsomes to rule out rapid degradation as a cause of variability .
  • Synergistic effects : Combine with known inhibitors (e.g., paclitaxel) to identify potentiation or antagonism .

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